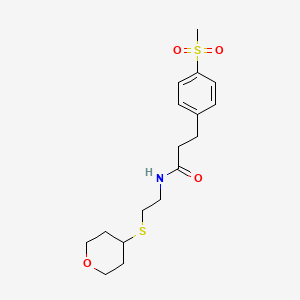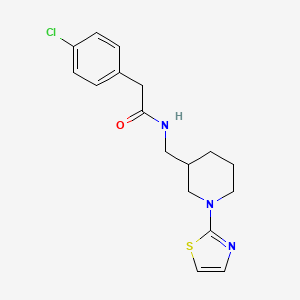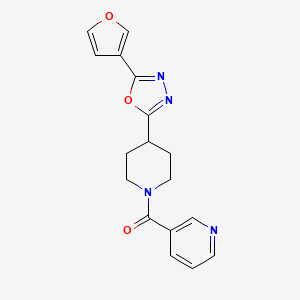![molecular formula C19H19N5O2 B2412512 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896838-95-2](/img/structure/B2412512.png)
1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as “DMAPT”, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of an enzyme called IKKβ, which is involved in the regulation of the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a critical role in the regulation of inflammation and immune responses. In
Scientific Research Applications
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity
Compounds structurally similar to 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and their ability to inhibit phosphodiesterase (PDE4B and PDE10A). These studies have identified potent ligands for these receptors and enzymes, highlighting the potential of these compounds for applications in pharmacological research related to mood disorders such as depression and anxiety (Zagórska et al., 2016).
Antidepressant-Like Activity in Animal Models
Further research into imidazopurine-2,4-dione derivatives, with structural similarities to the compound , has shown antidepressant-like activity in animal models. These studies have involved in vitro and in vivo experiments, demonstrating the compounds' intrinsic activity at different signaling pathways coupled to serotonin 5-HT1A receptor. The antidepressant-like effects and the comparative pharmacological profiles of these compounds have encouraged further experiments to understand their mechanisms and differences in action (Partyka et al., 2020).
Antinociceptive Effects in Animal Models
Imidazolidine derivatives, such as hydantoins, which are structurally related to this compound, have been studied for their antinociceptive effects. These studies have revealed that certain imidazolidine derivatives show efficacy in reducing behaviors indicative of pain in animal models, suggesting potential applications in pain management and the treatment of neuropathic pain (Ronaldo Bezerra de Queiroz et al., 2015).
properties
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQSEHRFJTZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2412432.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2412435.png)



![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)




![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)
